

Introduction: The Strategic Importance of 5-Iodo-4-methoxypyrimidine

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Compound of Interest

Compound Name: **5-Iodo-4-methoxypyrimidine**

Cat. No.: **B2409281**

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5-Iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents, including a wide array of kinase inhibitors and antiviral drugs.^{[1][2]} The unique arrangement of substituents on **5-Iodo-4-methoxypyrimidine**—a reactive iodine atom at the C5 position and a methoxy group at the C4 position—provides a versatile platform for selective chemical modifications.

The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.^{[1][3]} This capability is paramount in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds. The methoxy group, while also susceptible to nucleophilic displacement under certain conditions, modulates the electronic properties of the pyrimidine ring. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of **5-Iodo-4-methoxypyrimidine**, providing field-proven insights and detailed protocols for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key physicochemical data for **5-Iodo-4-methoxypyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	219915-13-6	[4]
Molecular Formula	C ₅ H ₅ IN ₂ O	[4]
Molecular Weight	236.01 g/mol	[4]
Appearance	Solid	
Boiling Point	286.3 °C	[4]
Flash Point	88 °C	[4]
SMILES	COCl=NC=NC=C1I	[4]
Storage	2-8°C, Inert atmosphere, Keep in dark place	

Synthesis: A Protocol for Preparation

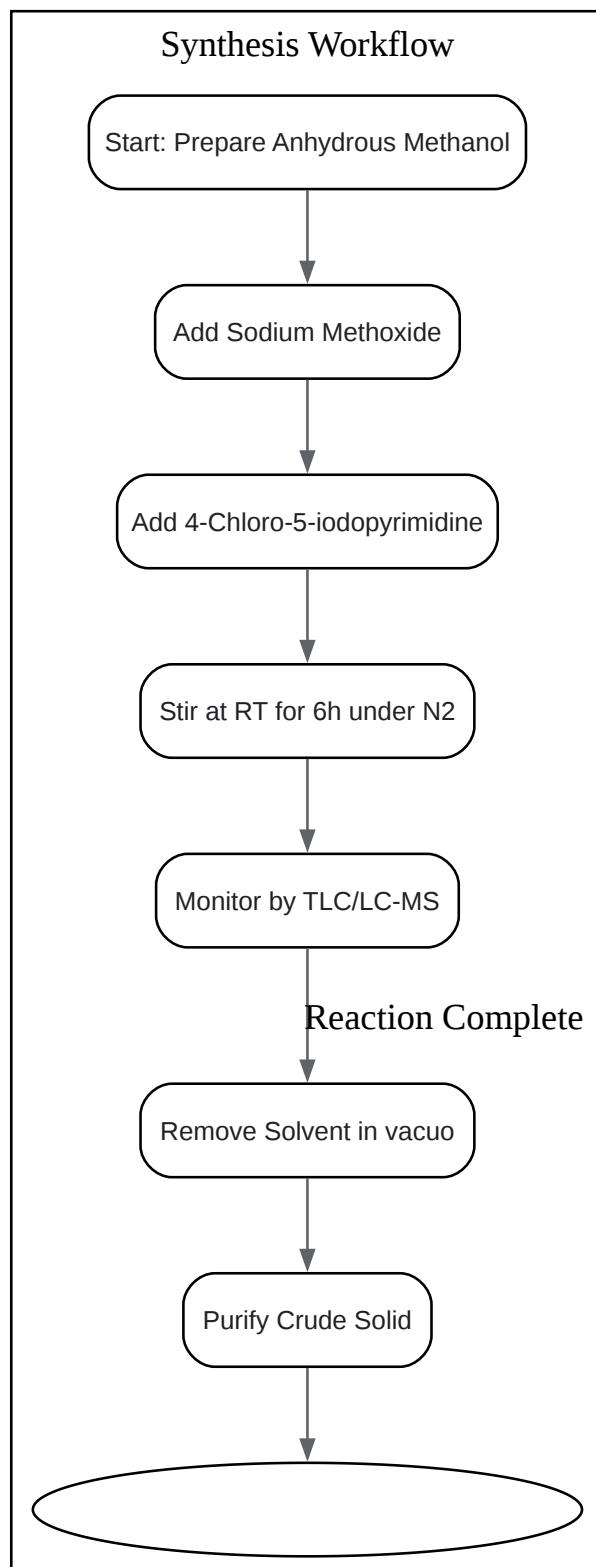
The most common and efficient synthesis of **5-Iodo-4-methoxypyrimidine** involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 4-chloro-5-iodopyrimidine, with sodium methoxide. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position.

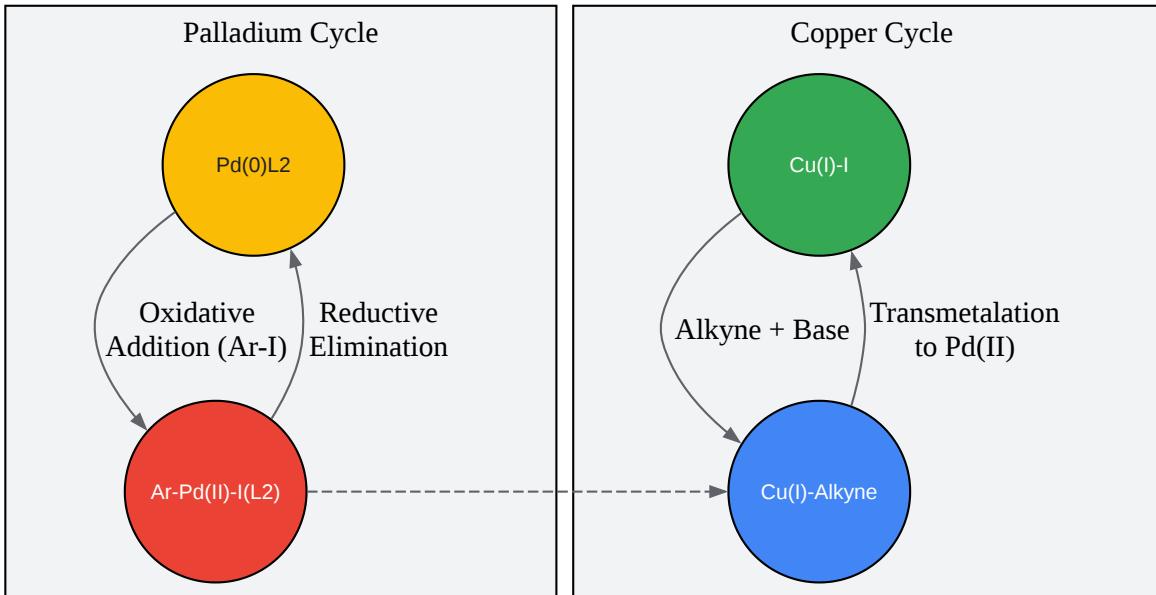
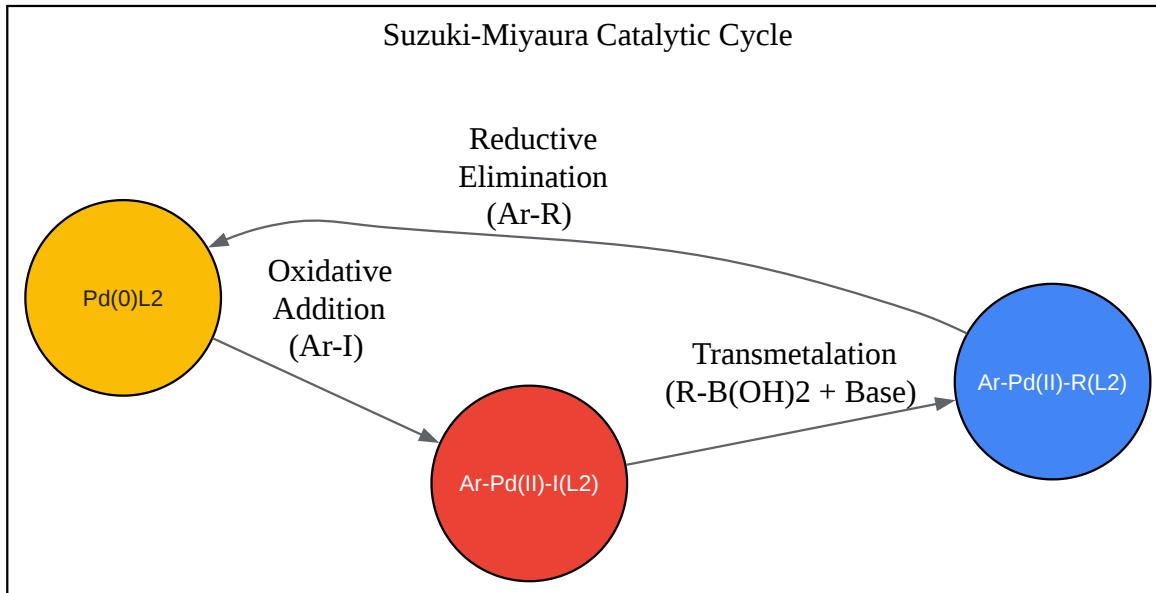
Experimental Protocol: Synthesis from 4-Chloro-5-iodopyrimidine

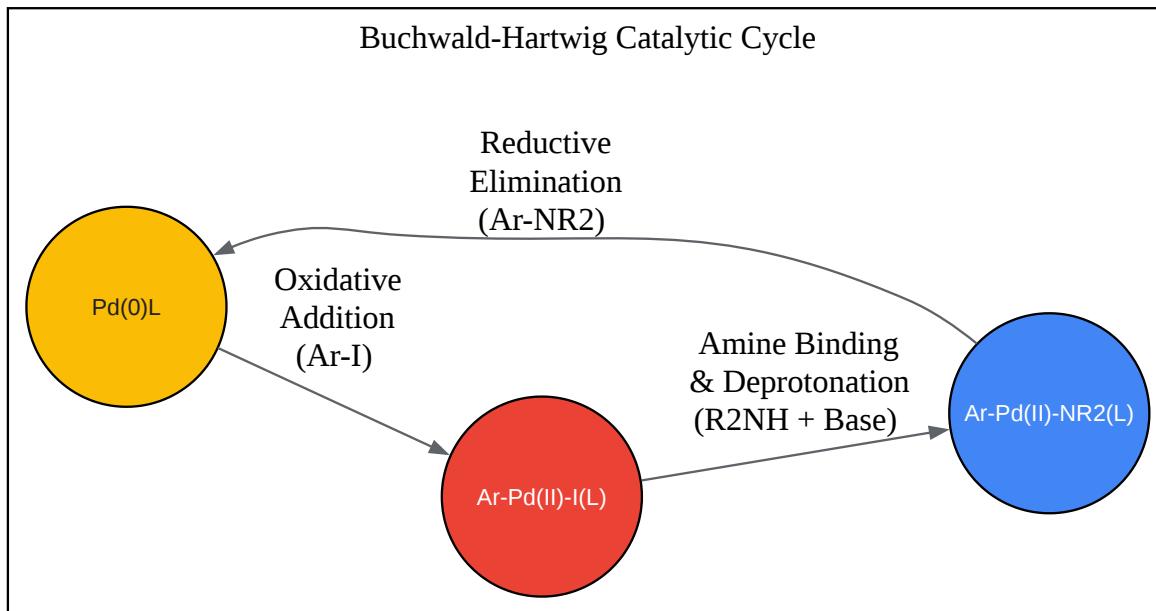
This protocol is based on a well-established methodology for the methylation of chloropyrimidines.[\[5\]](#)

- Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous methanol (20 mL).
- Base Addition: Carefully add sodium methoxide (30% by weight in methanol, 0.53 mL, 2.88 mmol) to the stirring methanol at room temperature.
- Substrate Addition: Add 4-chloro-5-iodopyrimidine (0.5 g, 2.08 mmol) to the reaction mixture.

- Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield **5-Iodo-4-methoxypyrimidine**.^[5]







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Sources

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